Acryloylglycine-13C2,15N chemical structure and physical properties
Acryloylglycine-13C2,15N chemical structure and physical properties
Acryloylglycine-13C2,15N: Chemical Structure, Physical Properties, and Application in High-Resolution Metabolomics
Executive Summary
In modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) and metabolomics, achieving absolute quantification of endogenous metabolites is frequently compromised by matrix effects and extraction variances. Acryloylglycine, a significant acyl glycine metabolite, is often monitored in studies related to fatty acid metabolism, gut microbiota interactions, and biomarker discovery[1][2]. To ensure analytical trustworthiness, the stable isotope-labeled analog, Acryloylglycine-13C2,15N, is employed as a critical internal standard (IS). This technical guide details the structural characteristics of Acryloylglycine-13C2,15N, the physical properties that dictate its behavior, and a field-proven, self-validating experimental workflow for its use in clinical and drug development applications.
Chemical Structure and Molecular Properties
Acryloylglycine (unlabeled CAS: 24599-25-5) is a vinyl monomer containing both an acrylamide moiety and a terminal carboxylic acid[][4]. The incorporation of heavy isotopes—specifically two 13C atoms and one 15N atom—yields Acryloylglycine-13C2,15N.
The Causality Behind Isotope Selection: As an application scientist, the choice of a +3 Da mass shift is highly deliberate. A +1 or +2 Da shift often suffers from isobaric interference due to the natural isotopic distribution (e.g., naturally occurring 13C or 18O ) of the highly concentrated unlabeled endogenous analyte. A +3 Da shift ensures that the Multiple Reaction Monitoring (MRM) transitions of the internal standard are cleanly separated from the endogenous target, eliminating cross-talk in the mass spectrometer[1].
Table 1: Comparative Physical and Chemical Properties
| Property | Acryloylglycine (Unlabeled) | Acryloylglycine-13C2,15N |
| CAS Number | 24599-25-5[] | 24599-25-5 (unlabeled base)[5] |
| Molecular Formula | C5H7NO3[6] | C3(13C)2H7(15N)O3[5] |
| Molecular Weight | 129.11 g/mol [] | 132.09 g/mol [5] |
| Appearance | White to off-white solid[] | White to off-white solid |
| Melting Point | 129–131 °C[] | 129–131 °C |
| Solubility | Water, slightly in DMSO/Methanol[] | Water, slightly in DMSO/Methanol |
| Polar Surface Area | 66.4 Ų[6] | 66.4 Ų |
The Logic of Matrix Effect Compensation
In electrospray ionization (ESI), co-eluting matrix components (such as salts, lipids, or other metabolites in plasma/urine) compete for charge droplets. This competition leads to unpredictable ion suppression or enhancement, fundamentally skewing quantitative data[7].
Because Acryloylglycine-13C2,15N is chemically identical to the endogenous target, it interacts with the UHPLC stationary phase identically and co-elutes at the exact same retention time. Consequently, it experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variance mathematically cancels out.
Logical mechanism of matrix effect compensation using stable isotope-labeled internal standards.
Experimental Protocol: LC-MS/MS Workflow for Metabolite Quantification
To ensure trustworthiness and reproducibility across large clinical cohorts, the following protocol outlines the systematic use of Acryloylglycine-13C2,15N in biological fluid analysis[1][8]. This protocol is designed as a self-validating system .
Step 1: Preparation of the Internal Standard Working Solution
-
Dissolve 1.0 mg of Acryloylglycine-13C2,15N in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 50 ng/mL using 50% aqueous methanol. Store at -20°C. Causality: Methanol ensures complete dissolution while preventing the hydrolysis of the amide bond that might occur in purely aqueous solutions over extended storage periods.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube.
-
Critical Step: Add 10 µL of the Acryloylglycine-13C2,15N working solution (50 ng/mL) directly to the sample before any extraction solvents are added.
-
Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC autosampler vial.
Step 3: UHPLC Separation
-
Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Causality: The acidic mobile phase keeps the terminal carboxylic acid group of Acryloylglycine protonated. This suppresses its polarity, dramatically improving its retention on the hydrophobic C18 stationary phase and enhancing positive-ion ESI efficiency.
Step 4: ESI-MS/MS Detection & System Self-Validation
Operate the mass spectrometer in positive MRM mode.
-
Unlabeled transition: m/z 130.1 → Product Ion (e.g., 55.1).
-
Labeled transition: m/z 133.1 → Product Ion (shifted by the heavy isotopes).
Self-Validation Checks:
-
Pre-extraction Spike: Because the IS is added before extraction, any physical loss of the analyte during precipitation or transfer is perfectly mirrored by the IS. The final ratio remains accurate.
-
Blank Injections: Run a solvent blank immediately after the highest calibration standard to verify zero column carryover.
-
IS Area Stability: The absolute peak area of Acryloylglycine-13C2,15N across all patient samples must not deviate by more than ±15%. A larger deviation indicates a severe matrix effect that exceeds the linear dynamic range of ESI compensation, flagging the sample for re-extraction.
Step-by-step LC-MS/MS experimental workflow for absolute metabolite quantification.
Applications in Drug Development and Clinical Diagnostics
In untargeted and targeted metabolomics, accurate quantification of acyl glycines like Acryloylglycine is crucial. Alterations in these metabolites are frequently utilized to discover biomarkers for metabolic disorders, evaluate the efficacy of nutritional interventions, and map the impact of the gut microbiome on host metabolism[2][9].
Furthermore, the implementation of a "Universal Metabolome-Standard" method—which heavily relies on stable isotope-labeled standards like Acryloylglycine-13C2,15N—enables long-term reproducibility. This is particularly vital in multi-year oncology studies (such as bladder cancer biomarker discovery), where instrumental drift over months of data acquisition must be mathematically normalized to ensure the integrity of the clinical findings[1].
References
-
BOC Sciences. "CAS 24599-25-5 (Acryloylglycine) Physical Properties."
-
PubChem. "Acryloylglycine | C5H7NO3 | CID 100321." 6
-
Santa Cruz Biotechnology. "Acryloylglycine-13C2,15N | CAS 24599-25-5 (unlabeled)." 5
-
Analytical Chemistry (ACS). "Development of a Universal Metabolome-Standard Method for Long-Term LC–MS Metabolome Profiling."1
-
MDPI. "Liver and Skeletal Muscle Metabolome Characterization in Peripartal Dairy Cows." 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 4. CAS 24599-25-5: Acryloylglycine | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 8. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16S rRNA Gene Sequencing Combined with Metabolomics to Explore Intestinal Flora and Metabolic Changes in Young Febrile Rats and the Mechanism of Xiangqin Jiere Granules - PMC [pmc.ncbi.nlm.nih.gov]
